An In-depth Technical Guide to Ethyl 3-(piperidin-4-YL)prop-2-ynoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 3-(piperidin-4-YL)prop-2-ynoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a heterocycle-alkyne hybrid molecule with significant potential as a versatile building block in medicinal chemistry and materials science. The piperidine moiety is a privileged scaffold in numerous FDA-approved drugs, conferring favorable pharmacokinetic properties, while the terminal alkyne and ester functionalities provide reactive handles for a variety of chemical transformations, including cycloadditions and cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties of Ethyl 3-(piperidin-4-yl)prop-2-ynoate, including a proposed synthetic pathway, predicted physicochemical and spectral characteristics, and a discussion of its potential reactivity and applications in drug discovery. As this molecule is not extensively documented in the public domain, this whitepaper constructs its profile based on established chemical principles and data from structurally analogous compounds.
Introduction: The Significance of the Piperidine-Alkyne Scaffold
The integration of a piperidine ring and an alkyne functional group into a single molecule creates a powerful platform for the synthesis of novel chemical entities. The piperidine ring, a saturated six-membered heterocycle, is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system, cancer, and infectious diseases. Its inclusion in a molecule can enhance solubility, improve receptor binding affinity, and optimize oral bioavailability.[1]
The prop-2-ynoate (propiolate) functional group, on the other hand, is a highly versatile reactive handle. The carbon-carbon triple bond can participate in a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool for bioconjugation, drug discovery, and materials science.[3] The ester functionality further expands the synthetic possibilities, allowing for hydrolysis, amidation, or transesterification to introduce additional diversity.
This guide will therefore elucidate the chemical nature of Ethyl 3-(piperidin-4-yl)prop-2-ynoate, providing a foundational understanding for its potential use in the development of novel therapeutics and advanced materials.
Proposed Synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate
Due to the lack of a commercially available source for Ethyl 3-(piperidin-4-yl)prop-2-ynoate, a plausible and efficient three-step synthetic route is proposed, starting from commercially available precursors. The overall strategy involves the synthesis of a protected 4-ethynylpiperidine intermediate, followed by a palladium-catalyzed coupling to introduce the ethyl propiolate moiety, and concluding with deprotection of the piperidine nitrogen.
Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 3-(piperidin-4-yl)prop-2-ynoate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-Boc-4-ethynylpiperidine (Intermediate 1)
This step utilizes the Gilbert-Seyferth reagent for the one-carbon homologation of an aldehyde to a terminal alkyne.
-
Reaction:
-
To a solution of N-Boc-piperidine-4-carboxaldehyde in a suitable solvent such as methanol at 0 °C, add potassium carbonate.
-
Slowly add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Gilbert-Seyferth reagent) in methanol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-ethynylpiperidine.[4]
-
Step 2: Synthesis of N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Intermediate 2)
This key step involves a palladium-catalyzed Sonogashira-type coupling of the terminal alkyne with ethyl chloroformate.[5]
-
Reaction Setup:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve N-Boc-4-ethynylpiperidine (1.0 equiv) in a suitable solvent such as THF or toluene.
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, such as CuI (0.04-0.1 equiv).
-
Add a suitable amine base, such as triethylamine or diisopropylethylamine (2-3 equiv).
-
-
Reagent Addition:
-
Slowly add ethyl chloroformate (1.1-1.5 equiv) to the reaction mixture.
-
-
Reaction and Workup:
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate.
-
Step 3: Synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Final Product)
The final step involves the deprotection of the N-Boc group under acidic conditions.
-
Reaction:
-
Dissolve N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[6][7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If the hydrochloride salt is desired, it can be isolated directly. For the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.
-
Dry the organic extracts, filter, and concentrate to yield Ethyl 3-(piperidin-4-yl)prop-2-ynoate.
-
Physicochemical and Spectral Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| CAS Number | Not available |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of Ethyl 3-(piperidin-4-yl)prop-2-ynoate. The predicted data below is based on the analysis of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (piperidine) | 3300-3500 (broad) | Stretching vibration |
| C≡C (alkyne) | 2100-2260 (weak) | Stretching vibration |
| C=O (ester) | 1715-1735 (strong) | Stretching vibration |
| C-O (ester) | 1100-1300 (strong) | Stretching vibration |
| C-H (alkane) | 2850-2960 | Stretching vibration |
Data derived from analogous compounds like ethyl propiolate.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the different proton environments in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H |
| Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | 2H |
| Piperidine (H-2, H-6, axial) | ~2.6-2.8 | Multiplet | 2H |
| Piperidine (H-2, H-6, equatorial) | ~3.0-3.2 | Multiplet | 2H |
| Piperidine (H-3, H-5, axial) | ~1.6-1.8 | Multiplet | 2H |
| Piperidine (H-3, H-5, equatorial) | ~1.9-2.1 | Multiplet | 2H |
| Piperidine (H-4) | ~2.5-2.7 | Multiplet | 1H |
| Piperidine (N-H) | Variable (broad) | Singlet | 1H |
Chemical shifts are estimates and can vary based on solvent and concentration. Data is extrapolated from ethyl propiolate and piperidine derivatives.[11]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-OCH₂C H₃) | ~14 |
| Ethyl (-OC H₂CH₃) | ~61 |
| Piperidine (C-2, C-6) | ~45 |
| Piperidine (C-3, C-5) | ~32 |
| Piperidine (C-4) | ~30 |
| Alkyne (-C ≡C-COOEt) | ~75-85 |
| Alkyne (-C≡C -COOEt) | ~70-80 |
| Ester (C=O) | ~153 |
The chemical shifts for the alkyne carbons are in the typical range for sp-hybridized carbons.[12][13]
Chemical Reactivity and Potential Applications
The unique combination of a secondary amine, an alkyne, and an ester group makes Ethyl 3-(piperidin-4-yl)prop-2-ynoate a highly versatile molecule.
Reactivity Profile
-
Piperidine Nitrogen: The secondary amine is nucleophilic and basic. It can be alkylated, acylated, or used in other standard amine transformations. This allows for the introduction of various substituents to modulate the molecule's properties.
-
Alkyne Moiety: The carbon-carbon triple bond is the primary site for diversification.
-
Click Chemistry: It can readily undergo CuAAC with azides to form stable 1,2,3-triazole rings, linking the piperidine scaffold to other molecules such as peptides, fluorophores, or solid supports.[3]
-
Sonogashira Coupling: The alkyne can be further functionalized through another Sonogashira reaction with aryl or vinyl halides, extending the conjugation.[14][15]
-
Addition Reactions: The alkyne can undergo various addition reactions, including hydrogenation to the corresponding alkene or alkane, and hydration to a β-keto ester.
-
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. This provides another point for modification.
Applications in Drug Discovery and Development
The piperidine scaffold is a key component of many drugs, and the introduction of an alkyne handle provides a powerful tool for medicinal chemists.[16][17]
-
Fragment-Based Drug Discovery (FBDD): Ethyl 3-(piperidin-4-yl)prop-2-ynoate can serve as a valuable fragment for screening against biological targets. The alkyne allows for the rapid elaboration of initial hits into more potent leads via "click" chemistry.
-
Synthesis of Focused Libraries: The multiple reactive sites allow for the creation of diverse libraries of compounds for high-throughput screening. For example, the piperidine nitrogen can be functionalized with a set of building blocks, while the alkyne is reacted with a panel of azides.
-
Bioconjugation: The alkyne can be used to attach the piperidine-containing molecule to larger biomolecules, such as proteins or antibodies, for targeted drug delivery or diagnostic applications.
Caption: Potential applications of Ethyl 3-(piperidin-4-yl)prop-2-ynoate.
Conclusion
While not a widely documented compound, Ethyl 3-(piperidin-4-yl)prop-2-ynoate represents a chemical entity with significant synthetic potential. Its proposed synthesis is feasible using established and reliable organic reactions. The combination of a privileged piperidine scaffold with a versatile alkyne handle makes it an attractive building block for researchers in drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and reactivity, aiming to stimulate further investigation and application of this promising molecule.
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